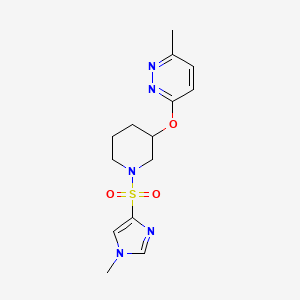

3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-methyl-6-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-11-5-6-13(17-16-11)22-12-4-3-7-19(8-12)23(20,21)14-9-18(2)10-15-14/h5-6,9-10,12H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLQTTPGNHSQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets.

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

3-Methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction pathway generally includes:

- Formation of the Imidazole Sulfonamide : The initial step involves the sulfonation of a substituted imidazole, leading to the formation of the sulfonamide derivative.

- Piperidine Attachment : The sulfonamide is then reacted with a piperidine derivative under basic conditions to form the key intermediate.

- Pyridazine Formation : Finally, cyclization occurs to form the pyridazine ring, resulting in the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. For instance:

- Inhibition of Tubulin Polymerization : Compounds with imidazole moieties have shown significant activity against various cancer cell lines by inhibiting tubulin polymerization. A study indicated that certain derivatives exhibited IC50 values as low as 80 nM against cancer cell lines such as HCT-15 and HeLa .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 6 | HCT-15 | 80 |

| Compound 7 | HeLa | 100 |

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Many imidazole derivatives increase pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 in treated cells .

- Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases, notably G2/M phase, leading to increased apoptosis rates in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. Studies have demonstrated that certain imidazole derivatives possess significant antibacterial effects against various pathogens.

Case Studies

A notable case study involved the evaluation of a series of imidazole-based compounds for their biological activity:

- Study on Anticancer Activity : Researchers synthesized a range of imidazole derivatives and tested them against a panel of cancer cell lines. The results indicated that modifications at specific positions significantly influenced biological activity .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of these compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation .

Q & A

What synthetic routes are recommended for 3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine, and how can reaction yields be optimized?

Basic Research Question

A multi-step synthesis is typically required, involving sulfonylation of the piperidine moiety, followed by nucleophilic substitution to introduce the pyridazine ring. Key intermediates include 1-methyl-1H-imidazole-4-sulfonyl chloride and 3-hydroxypiperidine derivatives. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs help identify critical parameters affecting yield, while response surface methodology refines optimal conditions .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Analytical techniques such as HPLC (for purity assessment, using C18 columns and UV detection at 254 nm), FTIR (to confirm sulfonyl and ether functional groups), and NMR (1H/13C for structural elucidation) are critical. Quantitative purity validation requires establishing limits of detection (LOD) and quantification (LOQ) via calibration curves. Mass spectrometry (HRMS) ensures molecular weight confirmation. Cross-referencing with spectral databases of analogous compounds (e.g., imidazole-sulfonyl derivatives) enhances accuracy .

What methodological considerations are essential for structure-activity relationship (SAR) studies targeting this compound?

Advanced Research Question

SAR studies should systematically modify the imidazole sulfonyl group, piperidine linker, or pyridazine core to assess pharmacological activity. Computational docking (e.g., molecular dynamics simulations) predicts binding affinities to target proteins, while in vitro assays (e.g., enzyme inhibition or receptor binding) validate hypotheses. For example, replacing the methyl group on imidazole with bulkier substituents could sterically hinder interactions, as seen in analogous pyridazinone derivatives .

How can computational methods predict the compound’s reactivity or metabolic stability?

Advanced Research Question

Quantum mechanical calculations (e.g., DFT for transition state analysis) model reaction pathways, such as sulfonylation efficiency or oxidative degradation. Metabolic stability can be predicted using software like Schrödinger’s ADMET Predictor to assess cytochrome P450 interactions. Molecular dynamics simulations evaluate solvation effects and stability in biological matrices, guiding synthetic modifications to enhance half-life .

What strategies resolve contradictory data in pharmacological assays for this compound?

Advanced Research Question

Contradictions in bioactivity data (e.g., varying IC50 values across assays) require rigorous statistical analysis. Hierarchical clustering of assay conditions (e.g., pH, buffer composition) identifies confounding variables. Meta-analysis of dose-response curves using tools like GraphPad Prism highlights outliers. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) clarifies discrepancies .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Follow GHS guidelines for sulfonamide derivatives: use fume hoods for synthesis, wear nitrile gloves, and avoid ignition sources due to potential dust explosivity. Storage at 2–8°C under inert gas (N2/Ar) prevents degradation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Safety training, including 100% proficiency in lab safety exams, is mandatory for personnel .

How can researchers evaluate the compound’s stability under varying physiological conditions?

Advanced Research Question

Stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) assess oral bioavailability. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation products via LC-MS. For injectable formulations, lyophilization and excipient compatibility studies (e.g., with mannitol or trehalose) optimize shelf life .

What advanced techniques are used to study the compound’s interaction with biological membranes?

Advanced Research Question

Surface plasmon resonance (SPR) measures real-time binding to lipid bilayers, while fluorescence anisotropy assesses membrane fluidity changes. Molecular dynamics simulations (e.g., CHARMM force fields) model partitioning behavior. Comparative studies with fluorinated analogs (e.g., trifluoromethyl groups) enhance lipophilicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.